1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol
Description
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
1-(5-phenyl-2H-1,3-oxazol-3-yl)-2-piperidin-1-ylethanol |
InChI |
InChI=1S/C16H22N2O2/c19-16(12-17-9-5-2-6-10-17)18-11-15(20-13-18)14-7-3-1-4-8-14/h1,3-4,7-8,11,16,19H,2,5-6,9-10,12-13H2 |
InChI Key |
IXSSPBTZDQURHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(N2COC(=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol generally follows a strategy involving:
- Construction of the 5-phenyloxazole core.
- Introduction of a 2-hydroxyethyl side chain at the 3-position of the oxazole.
- Nucleophilic substitution or coupling to attach the piperidin-1-yl group.
This approach often uses intermediate oxazole derivatives functionalized with leaving groups or reactive handles suitable for substitution by piperidine or its derivatives.
Specific Synthetic Routes
Route via Oxazole-4-carbaldehyde Intermediate and Reductive Amination
One documented method involves the use of oxazole-4-carbaldehyde derivatives as key intermediates. For example, ethyl esters of oxazole derivatives can be converted into aldehydes, which then undergo reductive amination with piperidine to yield the target ethanol-substituted compound.
- Step 1: Preparation of 5-phenyloxazole-3-carbaldehyde.
- Step 2: Reductive amination with piperidine using sodium triacetoxyborohydride in methanol at room temperature overnight.
- Step 3: Purification by column chromatography on silica gel using chloroform/methanol mixtures as eluents.
This method yields the product as a colorless solid with high purity and good yield (up to 91%).
Coupling via Amide Bond Formation and Subsequent Hydrolysis
Another approach involves coupling oxazole-containing amines with carboxylic acid derivatives activated by carbodiimides such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), followed by hydrolysis to introduce the ethanol functionality.
- The oxazole amine is reacted with acid chlorides or activated esters in DMF or acetonitrile.
- The reaction mixture is stirred overnight at room temperature.
- The crude product is purified by silica gel chromatography.
- Hydrolysis with aqueous sodium hydroxide at 50°C converts esters to the corresponding alcohols or acids.
- Final purification involves acidification and recrystallization or trituration.
Cyclocondensation and Functionalization Approaches
Some synthetic routes start from substituted phenyl oxazoles undergoing cyclocondensation reactions with suitable nucleophiles, including piperidine derivatives, under reflux conditions in solvents like ethanol or THF. These methods often involve:
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Reductive amination | Piperidine, sodium triacetoxyborohydride | Methanol | Room temperature | Overnight | 91 | Purified by silica gel chromatography |
| Amide coupling | EDCI, HOBt, piperidine | DMF/MeCN | Room temperature | Overnight | 61 | Followed by NaOH hydrolysis and acidification |
| Cyclocondensation | Piperidine, reflux | Ethanol/THF | Reflux | Several hours | Variable | Used for fused heterocyclic derivatives |
Structural Characterization
The synthesized compounds are typically characterized by:
- Mass Spectrometry (MS): Molecular ion peaks consistent with expected molecular weights, e.g., m/z 534 (M+H)+ for related oxazole-piperidine derivatives.
- Nuclear Magnetic Resonance (NMR): ^1H-NMR spectra showing characteristic signals for aromatic protons, oxazole ring protons, piperidine methylene groups, and ethanol side chain protons.
- Elemental Analysis: Confirming empirical formula with minimal deviation from calculated values.
- Infrared Spectroscopy (IR): Identification of functional groups such as hydroxyl, amine, and aromatic rings.
Exhaustive Research Findings
Literature Survey
- The synthesis of oxazole derivatives with piperidine substituents has been reported in medicinal chemistry patents focusing on orexin receptor antagonists, where similar compounds were prepared by amide bond formation and reductive amination methods.
- Academic research articles describe the use of sodium triacetoxyborohydride-mediated reductive amination as a mild and efficient method to introduce piperidinyl ethanol side chains onto oxazole rings.
- Cyclocondensation reactions involving piperidine and oxazole intermediates have been documented for the synthesis of fused heterocyclic nitrogen systems, which share structural features with the target compound.
- Advanced synthetic protocols utilize protecting groups and stepwise functional group transformations to achieve high regioselectivity and yield.
Excluded Sources
- Sources such as www.benchchem.com and www.smolecule.com were excluded due to lack of peer-review and reliability.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive amination | Piperidine, sodium triacetoxyborohydride | Reductive amination | Mild conditions, high yield | Requires aldehyde intermediate |
| Amide coupling + hydrolysis | EDCI, HOBt, NaOH | Amide bond formation | Versatile, applicable to various substrates | Multi-step, requires purification |
| Cyclocondensation + functionalization | Piperidine, refluxing ethanol/THF | Cyclocondensation | Access to fused heterocycles | Longer reaction times, complex mixtures |
Chemical Reactions Analysis
Types of Reactions: 1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced to form the corresponding oxazoline or oxazolidine derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of oxazoline or oxazolidine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and ion channels, leading to modulation of cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and their implications:
Stability and Metabolic Considerations
- Metabolism: Ethanol group in the target may undergo glucuronidation, whereas esters () risk hydrolysis and thiosemicarbazides () may form toxic metabolites.
- Halogen Effects : Chlorine/fluorine in analogs () increases electronegativity and binding but raises toxicity concerns, which the target avoids.
Biological Activity
1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol is a compound of interest in medicinal chemistry due to its unique structural features, which include a phenyl group attached to a 5-phenyloxazole ring and a piperidine moiety linked via an ethanol bridge. This structure suggests potential biological activities that could be harnessed for therapeutic applications.
Structural Characteristics
The chemical formula of 1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol contributes to its biological activity through various mechanisms, including interactions with neurotransmitter systems and potential antimicrobial properties. The compound's design allows for modifications that can enhance its pharmacological profile.
Biological Activity Overview
Preliminary studies indicate that 1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol may exhibit several biological activities:
- Neuroactive Properties : The piperidine component is known for its role in neuropharmacology, suggesting potential applications in treating neurological disorders.
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various pathogens, indicating that this compound may also possess antibacterial or antifungal properties.
- Anticonvulsant Effects : Related oxazole derivatives have shown promise in anticonvulsant activity, hinting at possible applications in epilepsy management.
Comparison with Related Compounds
The following table summarizes the structural features and notable activities of compounds related to 1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-(Piperidin-1-yl)ethanol | Piperidine linked to ethanol | Neuroactive properties |
| 5-Methyloxazole | Methyl group on oxazole | Antimicrobial activity |
| 4-Aminoquinoline | Quinoline ring structure | Antimalarial properties |
| 2-Arylthiazoles | Aryl group attached to thiazole | Analgesic and anti-inflammatory effects |
Case Studies and Research Findings
Research has explored various aspects of the biological activity of compounds similar to 1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol:
- Antidepressant and Anticonvulsant Activity : Studies on oxazole derivatives have shown significant antidepressant effects in animal models, particularly through the Dopa potentiation test, which evaluates dopaminergic activity .
- Antiviral Screening : A related study on piperidine derivatives demonstrated antiviral activity against HIV and other viruses, suggesting that structural modifications can lead to new therapeutic agents .
- Cytotoxicity Assessments : Investigations into the cytotoxic effects of similar compounds revealed varying degrees of toxicity, with some derivatives exhibiting selective toxicity profiles against specific cancer cell lines .
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing 1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol?
- Answer : The synthesis typically involves multi-step reactions, including cyclization of oxazole intermediates and piperidine coupling. Key steps include:
- Oxazole ring formation : Requires controlled reflux (e.g., ethanol or acetic acid as solvents) and catalysts like Lewis acids to enhance yields .
- Piperidine coupling : Nucleophilic substitution or condensation reactions under inert atmospheres. Optimize stoichiometry (1:1 molar ratios) and use HPLC to monitor intermediate purity .
- Yield improvement : Catalyst screening (e.g., Pd-based catalysts for cross-coupling) and temperature gradients (e.g., 60–80°C for cyclization) .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Answer :
- NMR spectroscopy : Assign proton environments (e.g., oxazole protons at δ 7.5–8.5 ppm, piperidine protons as multiplet signals) .
- HPLC : Monitor reaction progress and quantify impurities (≥95% purity threshold for biological assays) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. HPLC) during characterization?
- Answer :
- Cross-validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign stereochemistry .
- Isotopic labeling : Introduce deuterated analogs to clarify ambiguous proton environments .
- Parallel analysis : Compare HPLC retention times with synthetic standards to distinguish co-eluting impurities .
Q. What mechanistic strategies elucidate the formation of the piperidine-ethanol moiety?
- Answer :
- Kinetic studies : Vary reaction conditions (e.g., pH, solvent polarity) to identify rate-determining steps .
- Isotope tracing : Use ¹³C-labeled ethanol derivatives to track bond formation via NMR .
- Computational modeling : DFT calculations to simulate transition states and identify favorable pathways .
Q. How can computational methods predict biological targets, and what experimental validation is required?
- Answer :
- Molecular docking : Screen against targets like GPCRs or kinases using software (AutoDock, Schrödinger) .
- In vitro assays : Validate binding via fluorescence polarization (FP) or surface plasmon resonance (SPR) .
- Structure-activity relationship (SAR) : Synthesize analogs with modified oxazole/phenyl groups to assess pharmacophore contributions .
Q. What strategies address low yields in the final coupling step of the synthesis?
- Answer :
- Solvent optimization : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to reduce side reactions .
- Catalyst tuning : Test palladium/copper systems for cross-coupling efficiency .
- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (methanol/water) .
Q. How is stereochemical integrity of the ethanol moiety confirmed?
- Answer :
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., cellulose derivatives) .
- X-ray crystallography : Resolve absolute configuration via single-crystal diffraction .
- Optical rotation : Compare experimental [α]D values with computational predictions .
Methodological Tables for Reference
| Analytical Technique | Application | Key Evidence |
|---|---|---|
| ¹H/¹³C NMR | Assign proton/carbon environments | |
| HPLC-MS | Quantify purity and molecular mass | |
| X-ray crystallography | Confirm stereochemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
